Cas no 1174-92-1 (Cholesteryl methyl ether)

Cholesteryl methyl ether structure
Cholesteryl methyl ether structure
Product Name:Cholesteryl methyl ether
CAS No:1174-92-1
MF:C28H48O
MW:400.680129051209
CID:40957
PubChem ID:262105
Update Time:2025-04-18

Cholesteryl methyl ether Chemical and Physical Properties

Names and Identifiers

    • Cholesteryl methyl ether
    • 5-Cholesten-3beta-ol methyl ether
    • 3-Methoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
    • (3beta)-3-Methoxycholest-5-ene
    • 3BETA-METHOXY-5-CHOLESTENE
    • 3beta-Methoxycholest-5-ene
    • 3-Methoxycholest-5-ene
    • Cholest-5-ene,3beta-methoxy
    • Cholest-5-ene,3-Methoxy-,(3b)
    • Cholesterin methyl ether
    • Cholesterol methyl ether
    • DTXSID00880723
    • Q63399195
    • Cholest-5-ene, 3.beta.-methoxy-
    • 1174-92-1
    • 3.alpha.-Cholesterol methyl ether
    • 3.beta.-Methoxycholest-5-ene
    • AKOS015851009
    • Cholest-5-ene, 3-methoxy-, (3beta)-
    • LMST01010281
    • Cholest-5-ene, 3beta-methoxy-
    • RCXPTZJNVLDKKV-PXBBAZSNSA-N
    • NSC-95435
    • Cholesterinmethylether
    • 3-Methoxycholest-5-ene #
    • NSC95435
    • 3-Methoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclo
    • 3-O-Methylcholesterol
    • NSC 95435
    • SCHEMBL4738490
    • NS00096175
    • (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
    • Inchi: 1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
    • InChI Key: RCXPTZJNVLDKKV-PXBBAZSNSA-N
    • SMILES: O(C)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 400.37100
  • Monoisotopic Mass: 400.371
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 9.1
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • Density: 0.9575 (rough estimate)
  • Melting Point: 85.5–86 ºC
  • Boiling Point: 463.29°C (rough estimate)
  • Flash Point: 238.7°C
  • Refractive Index: 1.5100 (estimate)
  • PSA: 9.23000
  • LogP: 8.04280

Cholesteryl methyl ether Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

Cholesteryl methyl ether Related Literature

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.